Chemical structure analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine
Chemical structure analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Chemical Structure Analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms and the electronic landscape of these molecules are critical determinants of their biological activity and structure-activity relationships (SAR).[1] This guide provides a comprehensive, in-depth technical overview of the methodologies for the complete chemical structure analysis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, a representative substituted pyrazole.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of structural elucidation. We will delve into the "why" behind experimental choices, ensuring that each step is self-validating. The core of this guide is built upon the integration of data from multiple analytical techniques to provide an unambiguous structural assignment.
Molecular Structure Overview
The target molecule for our analysis is 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. Its structure is characterized by a five-membered pyrazole ring, substituted with a bromine atom at the 3-position, an isopropyl group at the 1-position (on a nitrogen atom), and an amine group at the 5-position.
Caption: Chemical structure of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential first step in structural analysis, providing the molecular weight and, through fragmentation patterns, a "molecular fingerprint".[3] For halogenated compounds, MS is particularly informative due to the characteristic isotopic abundances of halogens.[3][4]
Principles and Expected Data
The presence of a single bromine atom is expected to result in two molecular ion peaks of nearly equal intensity, M+ and M+2, separated by 2 m/z units, corresponding to the two major isotopes of bromine, 79Br and 81Br.[5][6] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the three nitrogen atoms in the pyrazole ring.[6]
Table 1: Predicted Mass Spectrometry Data
| Feature | Expected m/z | Rationale |
| Molecular Ion [M]+ | 218 | For 79Br isotope |
| Molecular Ion [M+2]+ | 220 | For 81Br isotope |
| Key Fragment | 176/178 | Loss of C3H6 (propene) from the isopropyl group |
| Key Fragment | 139 | Loss of Br radical |
Hypothetical Fragmentation Pathway
The fragmentation of the molecular ion is driven by the stability of the resulting ions.[3] A likely fragmentation pathway involves the loss of the bromine atom or cleavage of the isopropyl group.
Caption: Proposed fragmentation of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for generating fragments and creating a library-searchable spectrum.[3] For softer ionization to preserve the molecular ion, Chemical Ionization (CI) or Electrospray Ionization (ESI) can be employed.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all protons and carbons.
Principles and Expected Data
The chemical shifts of the protons and carbons in the pyrazole ring are influenced by the electronic effects of the substituents.[7][8] The isopropyl group will exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups. The amine protons may appear as a broad signal and can be exchanged with D₂O.[7]
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| 4-H | ~5.5-6.0 | ~90-100 | Shielded proton on the pyrazole ring. |
| NH₂ | ~5.0-6.0 (broad) | N/A | Exchangeable protons. |
| Isopropyl CH | ~4.0-4.5 (septet) | ~45-55 | Deshielded by the adjacent nitrogen. |
| Isopropyl CH₃ | ~1.2-1.5 (doublet) | ~20-25 | Typical range for isopropyl methyls. |
| C3 | N/A | ~130-140 | Carbon bearing the bromine atom. |
| C5 | N/A | ~150-160 | Carbon bearing the amine group. |
NMR Analysis Workflow
Caption: Integrated workflow for NMR-based structure elucidation.
Experimental Protocols
-
¹H NMR and D₂O Exchange:
-
¹³C NMR:
-
Use the same sample (a more concentrated sample of 15-20 mg is preferable).
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY: Identifies proton-proton couplings, which will confirm the isopropyl group structure.[7]
-
HSQC: Correlates each proton to its directly attached carbon.[7]
-
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and confirming the positions of the substituents on the pyrazole ring.[7]
-
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including stereochemistry and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[1][9]
Principles
This technique relies on the diffraction of X-rays by a single, well-ordered crystal. The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision.[1] This provides definitive information on bond lengths, bond angles, and crystal packing.[9][10]
Experimental Protocol
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations and placed in an X-ray diffractometer.[1][11] Diffraction data are collected as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a final model of the atomic positions.
Table 3: Hypothetical Crystallographic Data
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| C-Br Bond Length | ~1.85-1.90 Å |
| C-N Bond Lengths (ring) | ~1.32-1.38 Å |
| Intermolecular Interactions | Hydrogen bonding involving the NH₂ group |
Integrated Structural Elucidation
The true power of chemical structure analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer a complete and validated picture of the molecule.
Caption: Integrated workflow for unambiguous structure determination.
Safety Precautions
While specific toxicological data for 3-Bromo-1-isopropyl-1H-pyrazol-5-amine is not available, related compounds are known to be irritants and potentially harmful.[12][13] Standard laboratory safety protocols should be followed:
-
Handle in a well-ventilated area, preferably a fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
-
Avoid inhalation of dust and contact with skin and eyes.[14]
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